Bis(2-hydroxyethyl) terephthalate

Description

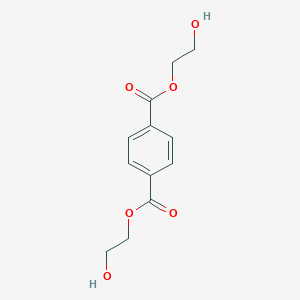

Structure

2D Structure

Properties

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOBORKPHRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-73-3, 41479-14-5 | |

| Record name | Bis(2-hydroxyethyl) terephthalate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,4-phenylenedicarbonyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052644 | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

959-26-2 | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(HYDROXYETHYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J61IL5R964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXYETHYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Evolution of Bis 2 Hydroxyethyl Terephthalate Research

The history of Bis(2-hydroxyethyl) terephthalate (B1205515) is intrinsically linked to the development and production of polyethylene (B3416737) terephthalate (PET). The initial synthesis of PET involves the esterification of terephthalic acid with ethylene (B1197577) glycol to form BHET, which is then polymerized. nih.govwkaiglobal.com This process establishes BHET as a foundational monomer in the history of polyester (B1180765) chemistry.

Early research focused on the synthesis of BHET from raw materials like terephthalic acid and ethylene glycol, or through the transesterification of dimethyl terephthalate with ethylene glycol, as a necessary step for creating virgin PET. researchgate.net The catalysts and conditions for the polycondensation of BHET into PET were a significant area of investigation, with metallic catalysts containing titanium, antimony, and tin proving effective. mdpi.com

Over time, with the global increase in plastic waste, the focus of BHET research has shifted dramatically. A significant body of modern research is dedicated to the chemical recycling of PET waste back into its constituent monomers, with glycolysis to produce BHET being a primary route. tandfonline.comrsc.org This evolution marks a change in the perception of BHET from solely a precursor for virgin plastics to a key molecule in creating a circular economy for polyesters. Research now explores optimizing the glycolysis process through various catalysts, including metal salts and organic bases, and advanced heating methods like microwave assistance to improve yield and efficiency. strath.ac.ukacs.org

Role of Bis 2 Hydroxyethyl Terephthalate in Polymer Science and Chemical Industries

BHET is a versatile difunctional monomer that plays a crucial role in polymer science and various chemical industries. mdpi.com Its primary and most significant function is as the monomer for the synthesis and resynthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com

The depolymerization of PET waste into BHET allows for the creation of recycled PET (rPET) with properties that can be comparable to those of virgin PET. mdpi.com This is a significant advantage over mechanical recycling, which often leads to a degradation of material properties. mdpi.com The BHET obtained from glycolysis can be purified and then subjected to polycondensation to form new PET polymer chains. researchgate.netmdpi.com

Beyond its role in PET production, the versatile chemical nature of BHET allows it to be used as a building block for a variety of other polymers and materials. mdpi.comelsevierpure.com It serves as a diol in the synthesis of other polymers, finding applications in diverse sectors.

Table 1: Applications of Bis(2-hydroxyethyl) terephthalate in Various Industries

| Industry | Application of BHET | Resulting Product | Reference(s) |

|---|---|---|---|

| Plastics/Polymers | Monomer for repolymerization | Recycled Polyethylene Terephthalate (rPET) | mdpi.com |

| Plastics/Polymers | Co-monomer with L-lactic acid oligomers | Biodegradable Copolyesters | mdpi.com |

| Plastics/Polymers | Chain extender in elastomeric polyurethanes | Polyurethanes (PUs) with distinct phase separation | mdpi.com |

| Coatings/Resins | Synthesis of resins | Epoxy Resins | mdpi.com |

| Foams | Polyol for foam production | Flexible Polyurethane Foams | researchgate.net |

| Adhesives/Binders | Component in binder formulations | Binders for paints and varnishes | ri.se |

| Textiles | Chemical intermediate for dyestuffs | Azo Disperse Dyestuffs | rsc.org |

| Biomedical | Building block for scaffolds | Tissue Scaffolds | mdpi.comelsevierpure.com |

Significance of Bis 2 Hydroxyethyl Terephthalate in the Circular Economy Framework

Glycolysis of Poly(ethylene terephthalate) to Bis(2-hydroxyethyl) Terephthalate

Glycolysis is a prominent chemical recycling method for PET waste, breaking down the polymer into its constituent monomer, BHET. mdpi.com This process involves the transesterification of the ester linkages within the PET chain with ethylene glycol (EG), typically at elevated temperatures between 180 and 240°C. mdpi.com The reaction yields a mixture primarily composed of BHET, along with some dimers and oligomers. mdpi.commdpi.com While the process can proceed without a catalyst, it is exceptionally slow, making catalysts essential for achieving complete depolymerization and high yields of BHET in practical applications. mdpi.com The resulting BHET can be purified and repolymerized to produce recycled PET (rPET) or used as a precursor for other valuable polymers like unsaturated polyesters and polyurethanes. mdpi.com

Homogeneous Glycolysis Processes for this compound

Homogeneous catalysis in PET glycolysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction mixture. These catalysts are effective in promoting the depolymerization of PET into BHET. Common homogeneous catalysts include metal acetates, such as zinc acetate, and carbonates. ijert.orggoogle.com For instance, zinc acetate has been shown to be a highly effective catalyst for PET glycolysis. ijert.orggoogleapis.com

| Catalyst System | Temperature (°C) | Reaction Time | BHET Yield (%) | Reference |

| Zinc Acetate | 190 | - | 75 | ijert.org |

| Sodium Hydroxide (NaOH) | Low Temp. | - | - | digitellinc.com |

| [Bmim]Br (Microwave) | - | 2 hours | - | researchgate.net |

Heterogeneous Catalysis in Glycolysis of Poly(ethylene terephthalate) to this compound

For example, a Pd-Cu/γ-Al2O3 catalyst demonstrated high efficiency, achieving a 99% PET conversion and an 86% BHET yield within 80 minutes at 160°C. mdpi.com This catalyst could be easily recovered by filtration and reused multiple times without significant loss of activity. mdpi.com Similarly, metal-organic frameworks like Zn-BDC have shown high selectivity for BHET, reaching up to 95%. ntu.edu.sg Organocatalysts immobilized on silica (B1680970) gel, such as Si-TEA, have also been optimized, yielding 88.5% of BHET under specific conditions and demonstrating good recyclability. rsc.org

| Catalyst | Temperature (°C) | Reaction Time | PET Conversion (%) | BHET Yield (%) | Reference |

| Pd-Cu/γ-Al2O3 | 160 | 80 min | 99.2 | 86.1 | mdpi.com |

| Calcined Banana Peels | 180 | 1.5 hours | 100 | 65.11 | mdpi.com |

| Si-TEA (Silica-TEA) | 190 | 1.7 hours | - | 88.5 | rsc.org |

| Zn-BDC (MOF) | - | - | - | 95 (selectivity) | ntu.edu.sg |

| ZnO | <220 | <10 min | - | >95 | aiche.org |

Microwave-Assisted Glycolysis for this compound Production

Microwave-assisted glycolysis is an advanced method that utilizes microwave irradiation to accelerate the depolymerization of PET. This technique significantly reduces reaction times compared to conventional heating methods, often from hours to mere minutes. aiche.orgchinesechemsoc.org The rapid heating provided by microwaves enhances the reaction rate, leading to improved energy efficiency. acs.orgnih.gov

Studies have shown remarkable results with this approach. For instance, using a ZnO heterogeneous catalyst, microwave-assisted glycolysis achieved over 95% BHET yields in less than 10 minutes. aiche.org In another study, complete depolymerization of PET was observed within 25 minutes at 220°C using an organocatalyst. proquest.com The combination of microwave heating with deep eutectic solvents (DES) as catalysts has also proven highly effective, enabling the quantitative degradation of PET and achieving a BHET yield of approximately 99% within 9 minutes. nih.gov This method not only speeds up the process but also has low specific energy consumption. nih.gov

| Catalyst System | Temperature (°C) | Reaction Time | BHET Yield (%) | Reference |

| ZnO | <220 | <10 min | >95 | aiche.org |

| Mn/ZnO | 175 | 5 min | 87.9 | chinesechemsoc.org |

| Deep Eutectic Solvent | - | 9 min | ~99 | nih.gov |

| TBD/DBU | 220 | 25 min | - | proquest.com |

| Zinc Acetate | - | 40 min | 66 | chinesechemsoc.org |

Sub- and Supercritical Glycolysis for this compound Synthesis

Sub- and supercritical glycolysis utilize ethylene glycol at temperatures and pressures above its critical point (supercritical) or just below it (subcritical) to depolymerize PET. A key advantage of using supercritical fluids is that the reaction can proceed efficiently without the need for a catalyst, which simplifies the purification of the final product. mdpi.com

In supercritical glycolysis, performed at conditions such as 450°C and 15.3 MPa, high yields of BHET (>90%) can be obtained in as little as 30 minutes. researchgate.netepa.gov This rapid reaction time makes it suitable for processes requiring high throughput. epa.gov Subcritical glycolysis, conducted at lower temperatures and pressures (e.g., 300-350°C and 1.1-2.49 MPa), can also achieve high BHET yields of over 90%, though it requires longer reaction times of 75 to 120 minutes. researchgate.netepa.gov The choice between sub- and supercritical conditions involves a trade-off between reaction speed and the energy intensity of the operating conditions.

| Condition | Temperature (°C) | Pressure (MPa) | Reaction Time (min) | BHET Yield (%) | Reference |

| Supercritical | 450 | 15.3 | 30 | >90 | researchgate.netepa.gov |

| Subcritical | 350 | 2.49 | 75 | >90 | researchgate.netepa.gov |

| Subcritical | 300 | 1.1 | 120 | >90 | researchgate.netepa.gov |

Transesterification Routes to this compound

Beyond the glycolysis of post-consumer PET, BHET is also synthesized as a primary monomer from smaller chemical precursors, principally through transesterification reactions. This pathway is fundamental to the production of virgin PET.

Transesterification of Dimethyl Terephthalate with Ethylene Glycol for this compound

A major industrial route for BHET synthesis is the transesterification of dimethyl terephthalate (DMT) with ethylene glycol. nih.gov This reaction involves exchanging the methyl groups of DMT with hydroxyethyl (B10761427) groups from ethylene glycol. digitellinc.com The process is typically carried out using basic catalysts and is a crucial step in manufacturing PET films, fibers, and molding materials. nih.govacs.org

Solid base catalysts, such as modified hydrotalcites, are favored over polluting liquid bases to make the process more environmentally friendly. nih.govacs.org For example, a zinc-modified hydrotalcite catalyst has demonstrated high selectivity (96.1%) for BHET. nih.govacs.org The reaction is typically conducted in solvent-free conditions at elevated temperatures. Under optimized conditions using a mole ratio of 1:2 of DMT to EG at 180°C, a 64.1% conversion of DMT was achieved in 4 hours. nih.govacs.org The design of efficient reaction pathways that promote the stepwise transesterification while inhibiting side reactions is critical for maximizing the yield and purity of the final BHET product. google.com

| Catalyst | DMT:EG Mole Ratio | Temperature (°C) | Reaction Time (h) | DMT Conversion (%) | BHET Selectivity (%) | Reference |

| Zn-HT-glycine | 1:2 | 180 | 4 | 64.1 | 96.1 | nih.govacs.org |

| CsxO/γ-Al2O3 | - | - | - | - | 88 | acs.org |

| Na/NaOH/γ-Al2O3 | - | - | - | - | 90 | acs.org |

Direct Esterification of Terephthalic Acid with Ethylene Glycol for this compound

An alternative and more direct route to BHET synthesis is the esterification of terephthalic acid (TPA) with ethylene glycol. researchgate.net This method avoids the use of dimethyl terephthalate, which is more expensive than TPA, and eliminates the need to handle methanol (B129727), a byproduct of the transesterification process. google.com

This process, however, typically requires more demanding reaction conditions. The direct esterification is generally carried out at higher temperatures, ranging from 240°C to 260°C, and under pressures of 300 to 500 kPa. researchgate.net The reaction produces water as a byproduct, which must be continuously removed to drive the equilibrium towards the formation of the ester.

A significant challenge in this process is the potential for the formation of unwanted ether byproducts. To address this, a method involving the use of aqueous ethylene glycol has been developed. By introducing a critical amount of water at the start of the reaction—a molar ratio of water to ethylene glycol between 0.2:1 and 0.6:1—it is possible to achieve substantial conversion of TPA to BHET while minimizing the formation of ether impurities. google.com This process is typically conducted at temperatures between 200°C and 280°C. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of BHET is no exception. Green chemistry approaches focus on reducing energy consumption, using renewable feedstocks, and minimizing waste.

A prominent green strategy for BHET production is the chemical recycling of waste PET through glycolysis. acs.org This process involves the depolymerization of PET using ethylene glycol, often in the presence of a catalyst, to yield BHET. researchgate.net This not only provides a method for upcycling plastic waste but also offers a more sustainable route to the monomer compared to synthesis from virgin petrochemical sources. aiche.orgacs.org Zinc acetate is a commonly used and effective catalyst for PET glycolysis. uum.edu.myaimspress.comrsc.orgsci-hub.se

To further enhance the sustainability of glycolysis, researchers have explored energy-efficient heating methods. Microwave-assisted glycolysis has emerged as a particularly promising technique. Studies have shown that microwave heating can dramatically reduce reaction times and energy consumption. For example, using a zinc oxide (ZnO) heterogeneous catalyst, PET can be depolymerized to BHET with over 95% yield in less than 10 minutes under microwave irradiation. aiche.org Another study demonstrated that microwave-assisted glycolysis using zinc acetate could achieve a 76% product conversion with 71% BHET in just 30 minutes. upm.edu.my This is a significant improvement over conventional heating methods, which can take several hours to achieve similar yields. upm.edu.my

The development of novel catalytic systems is also a cornerstone of green BHET synthesis. Ionic liquids have been investigated as both solvents and catalysts, showing high catalytic activity and potential for reuse. researchgate.netresearchgate.net Furthermore, biocatalysis, which employs enzymes like lipases, presents a pathway for BHET synthesis and modification under mild conditions, though it is an area still under development. researchgate.netnih.govnih.gov

Reactor Design and Operation for this compound Synthesis

The choice of reactor is a pivotal factor in the efficiency and economic viability of BHET production. The design and operation of the reactor directly influence reaction kinetics, mass transfer, and ultimately, the purity and yield of the final product.

Batch Reactor Optimization for this compound Yield

Batch reactors are commonly employed for BHET synthesis, particularly in laboratory and smaller-scale production settings. numberanalytics.com Optimization of batch reactor performance is crucial for maximizing product yield and ensuring consistent quality. numberanalytics.com Key to this optimization is the precise control of reaction conditions such as temperature and mixing. numberanalytics.com

Advanced temperature control techniques are essential as temperature directly impacts reaction rates, product yield, and selectivity. numberanalytics.com Techniques like model predictive control (MPC) can be used to create dynamic models of the reactor to predict and adjust temperature profiles, thereby minimizing deviations and enhancing product consistency. numberanalytics.com

Effective mixing and agitation are also critical in batch reactors to ensure homogeneity, which affects reaction rates and mass transfer. numberanalytics.com The optimization of a batch reactor for a specialty chemical, for instance, through computational fluid dynamics (CFD) modeling, has been shown to increase product yield by 25% and reduce batch time by 30%. numberanalytics.com In the context of BHET synthesis via PET glycolysis, experiments are often conducted in a batch reactor to study the effects of various parameters. nih.govresearchgate.net For instance, a study on PET glycolysis used a batch reactor to investigate the process at various temperatures, developing a mathematical model to describe the reaction kinetics. nih.gov

Continuous Flow Reactor Systems for this compound Production

Continuous flow reactors, also known as tubular or plug flow reactors, offer several advantages for large-scale industrial production of BHET. parrinst.comaidic.it These systems allow for reagents to be continuously fed into the reactor with the product continuously being removed, leading to a more streamlined and potentially more efficient process. parrinst.com

A key advantage of continuous flow reactors is the ability to maintain precise control over reaction parameters, such as temperature and pressure, throughout the reactor length. parrinst.comparrinst.com This is often achieved through features like multi-zone furnaces and advanced control systems. parrinst.comyoutube.com For BHET production, a plug flow reactor was simulated using ASPEN PLUS V8.8 for the commercial production of pure BHET from PET plastic waste. aidic.itresearchgate.net This simulation, based on experimental data, demonstrated the potential for achieving high yields and purity on a commercial scale. aidic.itresearchgate.net

Continuous flow systems can also incorporate advanced purification techniques like short-path distillation to separate BHET from oligomers and other impurities, operating at low pressures (10–100 Pa) and high temperatures (180–250°C). technologypublisher.com Furthermore, reaction stripping can be employed to remove volatile byproducts as they form, which improves selectivity and reduces product coloration. technologypublisher.com

Pressure Reactor Applications in this compound Synthesis

The use of pressure reactors can significantly enhance the efficiency of BHET synthesis. Operating at elevated pressures allows for reaction temperatures above the normal boiling point of the reactants, which can accelerate the reaction rate. mdpi.comresearchgate.net

In the glycolysis of PET to BHET, a pressure reactor can lead to the formation of almost pure BHET at shorter reaction times and lower temperatures than those typically required in atmospheric pressure systems. mdpi.comresearchgate.net For example, studies have shown that at 3 bar of pressure, nearly pure BHET can be obtained at both 180°C and 220°C with short reaction times. mdpi.comresearchgate.net However, as the reaction time increases, the formation of dimers and other low molecular weight oligomers can occur due to the reversible nature of the depolymerization reaction. mdpi.com

Pressure reactors are particularly useful for processes like hydrogenation, where high pressures are necessary to facilitate the reaction. youtube.com In the context of BHET synthesis from terephthalic acid and ethylene oxide, a stirred autoclave is used to carry out the reaction at elevated temperature and pressure. prepchem.com

Process Parameters and Their Influence on this compound Yield and Selectivity

The yield and selectivity of BHET production are highly dependent on the careful control and optimization of various process parameters. Understanding the influence of these parameters is crucial for maximizing the efficiency of the synthesis process.

Temperature and Residence Time Effects on this compound Formation

Temperature and residence time are two of the most critical parameters influencing the formation of BHET. Generally, increasing the reaction temperature accelerates the rate of PET glycolysis and increases the BHET yield. mdpi.com However, excessively high temperatures can lead to side reactions and a decrease in BHET selectivity. mdpi.com For instance, one study found that elevating the temperature from 100°C to 180°C increased both the PET conversion rate and BHET yield, but also decreased BHET selectivity. mdpi.com The optimal temperature was found to be 160°C, achieving a high PET conversion and BHET yield. mdpi.com

Similarly, residence time plays a significant role. As the reaction time extends, the conversion of PET generally increases. mdpi.com However, after a certain point, the yield and selectivity of BHET may decrease due to the establishment of an equilibrium between BHET, dimers, and oligomers. mdpi.com In one set of experiments, the maximum yield and selectivity were achieved at a reaction time of 80 minutes. mdpi.com Another study found that at 220°C under pressure, the primary product after 10 minutes was BHET, but longer reaction times led to the formation of dimers and oligomers. mdpi.com

The interplay between temperature and residence time is crucial. For example, a simulation of PET depolymerization in a plug flow reactor identified optimal conditions of 469 K (196°C) and a residence time of 3 hours. aidic.itresearchgate.net

Table 1: Effect of Temperature on PET Glycolysis and BHET Yield

| Temperature (°C) | PET Conversion (%) | BHET Yield (%) | BHET Selectivity (%) |

| 100 | - | 33.4 | High |

| 160 | 93.2 | 71.5 | - |

| 180 | - | Increased | Decreased |

| 240 | - | 82 (mol%) | - |

Note: Data compiled from multiple sources. mdpi.commdpi.com "-" indicates data not available.

Table 2: Effect of Reaction Time on PET Glycolysis at 160°C

| Reaction Time (min) | PET Conversion (%) | BHET Yield (%) | BHET Selectivity (%) |

| 40 | 72.1 | - | - |

| 80 | - | 85.2 | 92.3 |

| >80 | 97.9 | Decreased | Decreased |

Note: Data compiled from a study on PET glycolysis. mdpi.com "-" indicates data not available.

Catalyst Concentration and Type Optimization for this compound

The choice of catalyst and its concentration are critical for achieving high efficiency in BHET synthesis. Various catalysts have been studied, including metal acetates, metal oxides, and ionic liquids. mdpi.commdpi.comtci-thaijo.org

Zinc acetate is a commonly used and effective catalyst for PET glycolysis. aidic.itgoogleapis.com Studies have shown that optimizing the catalyst concentration can significantly impact the yield. For instance, in one study, the optimal weight ratio of zinc acetate to PET was found to be 1%. researchgate.net Another study using a Pd-Cu/γ-Al2O3 catalyst found that a 5 wt% catalyst concentration yielded optimal results. mdpi.com

The type of catalyst also plays a crucial role. For example, a study comparing different catalysts found that a magnetic nanoparticle coated with an ionic liquid achieved a BHET synthesis yield of 95.4%. mdpi.com Another investigation reported that an e-MON catalyst achieved a 100% yield of BHET in 30 minutes at 200°C. mdpi.com Solid catalysts like zinc oxide (ZnO) nanoparticles are also attractive due to their high surface area, thermal stability, and cost-effectiveness. tci-thaijo.orgtci-thaijo.org An optimal condition using 1% wt ZnO at 200°C for 2 hours resulted in a BHET yield of about 60%. tci-thaijo.orgtci-thaijo.org

Table 3: Comparison of Different Catalysts for BHET Synthesis

| Catalyst | Catalyst Concentration | Temperature (°C) | Time | BHET Yield (%) |

| Pd-Cu/γ-Al2O3 | 5 wt% | 160 | 80 min | 86.1 |

| Magnetic Nanoparticle with Ionic Liquid | - | - | 2.5 h | 95.4 |

| e-MON | 0.01 wt% of PET | 200 | 30 min | 100 |

| ZnO Nanoparticles | 1 wt% | 200 | 2 h | ~60 |

| Sodium Methoxide | PET:MeONa = 53.86 | 190 | 2.1 h | 65 |

| Zinc Acetate | 1 wt% of PET | 196 | 3 h | 85.6 |

Note: Data compiled from multiple sources. nih.govmdpi.commdpi.comtci-thaijo.orgresearchgate.net "-" indicates data not available.

Reactant Molar Ratios in this compound Synthesis

The synthesis of this compound (BHET) is critically dependent on the molar ratio of the reactants, which varies depending on the chosen synthetic route. The primary methods for BHET production are the direct esterification of terephthalic acid (TPA) with ethylene glycol (EG), the transesterification of dimethyl terephthalate (DMT) with EG, the reaction of ethylene oxide with TPA, and the glycolysis of post-consumer poly(ethylene terephthalate) (PET). google.comnih.govwikipedia.orgscispace.com

In the synthesis involving ethylene oxide and terephthalic acid, a molar ratio range of 2.5:1 to 3.5:1 (ethylene oxide to terephthalic acid) is utilized. google.com Preferably, the molar ratio is maintained between 2.5:1 and 3:1 to achieve high conversion rates and minimize by-products. google.com One specific example of this process involved charging a reactor with 3.61 moles of crude terephthalic acid and 10.75 moles of liquid ethylene oxide, which corresponds to a molar ratio of approximately 2.98:1. prepchem.com

For the glycolysis of PET, an excess of ethylene glycol is typically employed to drive the depolymerization reaction towards the monomer, BHET. aidic.it The weight ratio of EG to PET is a key parameter. Studies have shown that optimizing this ratio is crucial for maximizing the BHET yield. For instance, a PET/EG molar ratio of 1:7.6 has been used to achieve a 70% yield. mdpi.com In another study, an EG/PET weight ratio of 3:1 was found to be optimal, leading to a PET conversion of 100% and a BHET monomer yield of 80% when catalyzed by zinc acetate. tandfonline.com Process simulations have also utilized an EG:PET weight ratio of 5:1, which resulted in 100% PET conversion and an 85.24% yield of BHET. aidic.it

The following table summarizes the reactant ratios used in different BHET synthesis methods based on research findings.

| Synthesis Route | Reactants | Molar/Weight Ratio | Outcome/Yield | Source |

| Ethoxylation | Ethylene Oxide : Terephthalic Acid | 2.5:1 to 3.5:1 (Molar) | High conversion, low by-products | google.com |

| Ethoxylation | Ethylene Oxide : Terephthalic Acid | ~2.98:1 (Molar) | Crude BHET production | prepchem.com |

| Glycolysis | PET : Ethylene Glycol | 1:7.6 (Molar) | 70% BHET Yield | mdpi.com |

| Glycolysis | Ethylene Glycol : PET | 3:1 (Weight) | 100% PET Conversion, 80% BHET Yield | tandfonline.com |

| Glycolysis | Ethylene Glycol : PET | 5:1 (Weight) | 100% PET Conversion, 85.24% BHET Yield | aidic.it |

By-product Formation and Management in this compound Production

The production of BHET is often accompanied by the formation of undesirable by-products that can affect the purity of the final product and the efficiency of subsequent polymerization processes. The primary by-products include diethylene glycol (DEG), oligomers, and trace impurities like 2-methyl-1,3-dioxolane (B1212220). researchgate.netnih.govsci-hub.se

Diethylene Glycol (DEG) Formation: Diethylene glycol is a significant by-product formed during the synthesis of PET and its precursor, BHET. researchgate.netbohrium.com It arises from an etherification reaction between two molecules of ethylene glycol or between an ethylene glycol molecule and a hydroxyl end group of BHET. researchgate.netcapes.gov.br The formation of DEG is particularly prominent during the direct esterification of terephthalic acid with ethylene glycol. capes.gov.br High temperatures can promote the dehydration of ethylene glycol, leading to DEG formation. researchgate.net The presence of DEG is detrimental as its incorporation into the final polymer chain can negatively impact properties such as thermal stability and melting point. researchgate.netbohrium.com Managing DEG formation involves controlling reaction conditions, such as temperature. For instance, it has been noted that temperatures higher than 443.15 K (170°C) can increase DEG production. aidic.it

Oligomer Formation: During BHET synthesis, especially via PET glycolysis, the reaction product is typically a heterogeneous mixture containing not only the BHET monomer but also dimers, trimers, and other low molecular weight oligomers. aidic.itmdpi.comnih.gov The formation of these oligomers is a result of the reversible nature of the glycolysis reaction; the BHET monomer can polymerize to form larger chains. mdpi.comnih.gov

The extent of oligomer formation is highly dependent on reaction time and temperature. nih.gov For example, in a pressure reactor at 220°C, the initial product is predominantly BHET, but as the reaction time increases, the fraction of dimers and oligomers also increases. nih.gov A study optimizing PET glycolysis found that with an increase in reaction time from 20 minutes to longer durations, the amount of dimer in the product mixture rose, indicating polymerization of the BHET monomer. mdpi.comnih.gov The table below shows the distribution of monomer and oligomers at different reaction times at 220°C. mdpi.com

| Reaction Time (min) | BHET Monomer (O1) (%) | Dimer (O2) (%) | Trimer (O3) (%) |

| 20 | 80.1 | 16.9 | 3.0 |

| 30 | 76.5 | 20.1 | 3.4 |

| 40 | 75.3 | 20.8 | 3.9 |

| 50 | 73.1 | 22.5 | 4.4 |

| 60 | 72.8 | 22.6 | 4.6 |

| 90 | 71.4 | 24.1 | 4.5 |

| 180 | 70.3 | 24.8 | 4.9 |

Data adapted from GPC analysis in a study on PET glycolysis in a pressure reactor. mdpi.com

Management of oligomer formation involves optimizing reaction conditions to favor the monomer. Shorter reaction times and lower temperatures can yield purer BHET. nih.gov For instance, almost pure BHET can be obtained at 180°C with reaction times of 30 and 60 minutes. nih.gov Furthermore, specialized oligomeric products can be viewed not as waste but as valuable sub-products for synthesizing other polymers like unsaturated polyesters and polyurethanes. mdpi.com The choice of catalyst can also direct the reaction towards either the monomer or oligomers. While zinc acetate is highly effective for producing BHET, other catalysts like antimony(III) oxide have been used to intentionally produce higher oligomers under microwave irradiation. nih.govacs.org

Other By-products: During the esterification stage of TPA and EG, other by-products such as 2-methyl-1,3-dioxolane (2-MD) can be formed. sci-hub.se This compound can arise from the self-coupling of ethylene glycol to form diethylene glycol, which then cyclizes, or from the coupling of ethylene glycol with acetaldehyde, another potential impurity. sci-hub.se The management of these minor by-products often involves purification of the final BHET product, for example, through crystallization processes that separate the desired monomer from the impurities. google.com

Purification and Crystallization Science of Bis 2 Hydroxyethyl Terephthalate

Advanced Purification Techniques for Crude Bis(2-hydroxyethyl) Terephthalate (B1205515)

The purification of crude BHET is a critical step to ensure the production of high-quality PET. A combination of techniques is often employed to remove a wide range of impurities. google.com

Evaporation and Distillation Processes for Bis(2-hydroxyethyl) Terephthalate Purity

Evaporation and distillation are key thermal separation techniques used to purify BHET by removing volatile impurities. google.comaidic.it These processes are particularly effective in separating BHET from lower boiling point components like ethylene (B1197577) glycol (EG). google.com

A multi-stage evaporation process can be employed to enhance purification efficiency. aidic.it In a typical two-stage process, the crude BHET solution is first fed into a flash column to remove a significant portion of the EG. aidic.it The efficiency of the evaporators is generally increased at higher temperatures and lower pressures. aidic.it However, it is crucial to control the temperature to prevent the thermal degradation of BHET and the formation of undesirable byproducts like diethylene glycol (DEG). aidic.it High temperatures can lead to a polycondensation reaction, resulting in the formation of oligomers with a degree of polymerization from 2 to 20. google.com

Molecular distillation, a specialized short-path distillation technique, is often used as a final purification step. google.comwipo.int This method is suitable for separating thermally sensitive compounds like BHET. The process involves distilling the melt solution under high vacuum and specific temperature conditions to obtain a high-purity BHET fraction. google.comwipo.int Rapid distillation techniques, such as thin-film evaporation, have been shown to be effective in minimizing the formation of oligomers during distillation, with yields of purified BHET reaching as high as 91.2%. google.com

Table 1: Two-Stage Evaporation Process Parameters for BHET Purification

| Stage | Operating Temperature (°C) | Operating Pressure (Pa) | EG Removal Efficiency (%) | BHET Recovery (%) |

| First Stage Evaporation | 140 - 170 | 300 - 1000 | - | >99 |

| Second Stage Evaporation | 150 - 170 | 50 - 250 | >96 | >99 |

This table presents typical operating conditions and efficiencies for a two-stage evaporation process designed to purify this compound (BHET) by removing ethylene glycol (EG). Data compiled from various sources on BHET purification. aidic.it

Deionization and Decolorization Methods for this compound

Crude BHET, particularly from recycled PET, often contains colored impurities and ionic species that need to be removed. nih.gov Deionization and decolorization are crucial steps in achieving the high purity required for polymerization. google.comgoogle.com

Deionization is typically carried out using ion-exchange resins. nih.gov The crude BHET solution is passed through a column containing these resins to remove ionic impurities. google.com The efficiency of this process can be influenced by factors such as the space velocity at which the solution is passed through the resin bed. google.com

Decolorization methods aim to remove colored organic impurities. google.com Traditional methods include treatment with oxidizing agents and adsorption on activated carbon. nih.govgoogle.com One process involves treating the crude BHET solution with an oxidizing agent, such as chlorine gas, followed by treatment with an adsorbing agent like activated carbon. google.com This method has proven effective in eliminating organic dyes and other low molecular weight organic contaminants. google.comwipo.int The effectiveness of decolorization using ion-exchange resins is dependent on temperature, with increased temperatures generally favoring the adsorption of colorants. researchgate.net Studies have shown that certain resins can achieve a decoloration rate of over 99% while maintaining a high BHET retention efficiency of over 95%. nih.govresearchgate.net

Table 2: Decolorization of BHET using Ion-Exchange Resin D201

| Parameter | Condition | Decoloration Rate (%) | BHET Loss (%) |

| Resin Dosage | 0.1 g/50 mL | >99 | - |

| Resin Dosage | 0.15 g/50 mL | >99 | Slight Increase |

| Contact Time | 3 hours | Increased Rate | - |

| Reusability | 5 cycles | >99 | - |

This table summarizes the performance of ion-exchange resin D201 in the decolorization of this compound (BHET) under various conditions. Data sourced from studies on BHET decolorization. researchgate.net

Crystallization Processes of this compound

Crystallization is a fundamental purification and particle formation step in the production of BHET. It allows for the separation of BHET from soluble impurities and the control of crystal size and morphology, which are critical for downstream processing.

Cooling Crystallization of this compound from Ethylene Glycol Solutions

Cooling crystallization is a widely used method to recover BHET from its solution in ethylene glycol (EG). nih.govacs.org This process involves dissolving crude BHET in EG at an elevated temperature to form a saturated solution, followed by controlled cooling to induce crystallization. nih.govacs.org

The cooling rate is a critical parameter that influences the crystal size and yield. acs.org For instance, a systematic study on cooling crystallization from 65°C to 25°C with varying cooling rates (5 and 80 °C/h) has been conducted. acs.org The process typically involves cooling the solution to a temperature range of 15 to 30°C and holding it for at least one hour to allow for complete crystallization. google.com The resulting precipitate, which is mainly composed of BHET, is then separated from the mother liquor through solid-liquid separation techniques like filtration, while maintaining the temperature within the same range. google.com

Recrystallization can be performed to further enhance purity. This involves dissolving the BHET crystals in a solvent like EG at a high temperature (e.g., 100°C), followed by cooling to a specific temperature (e.g., 70°C) to crystallize the BHET while leaving impurities in the solution. acs.org

Anti-solvent Crystallization Methods for this compound

Anti-solvent crystallization is another effective method for purifying BHET. birmingham.ac.uknih.gov This technique involves the addition of a substance in which BHET is insoluble (the anti-solvent) to a solution of BHET, causing it to precipitate. Water is a commonly used anti-solvent in the crystallization of BHET from EG solutions. birmingham.ac.uknih.gov

The addition of water to the BHET-EG solution reduces the solubility of BHET, leading to its crystallization. acs.org This method is advantageous for removing impurities and catalysts. acs.org The volume of water added can influence the crystal morphology and yield. acs.org For example, increasing the volume of water can lead to faster nucleation rates, resulting in the formation of needle-like crystals. acs.org One study found that optimal conditions of a 3-hour crystallization time, a 2°C crystallization temperature, and a 5:1 mass ratio of distilled water to the glycolyzed solid resulted in the highest yield and purity. researchgate.net However, a significant drawback of this method is the energy-intensive process required to subsequently separate the water and ethylene glycol. nih.govbirmingham.ac.uknih.gov

Optimization of this compound Crystal Morphology and Size Distribution

The morphology and size distribution of BHET crystals are crucial for their handling, storage, and subsequent use in polymerization. Optimized crystals with a uniform size and regular shape exhibit better flowability and processing characteristics. researchgate.netresearchgate.net

Research has focused on optimizing crystallization process parameters to control crystal habit and size. researchgate.net By adjusting factors such as cooling rate, agitation speed, and the use of additives, it is possible to produce crystals with a desired median particle size and a narrow size distribution. nih.govresearchgate.net For example, one study demonstrated that through process optimization, the median particle size (D50) of BHET crystals could be increased to 1300 µm with a significant reduction in the diameter span from 11.48 to 1.72. researchgate.netresearchgate.net

Modeling and simulation tools, such as gPROMS Formulated Products, are also employed to understand and optimize the crystallization process. nih.govacs.org These models can simulate primary and secondary nucleation, as well as crystal growth, allowing for the estimation of kinetic parameters and the optimization of industrial-scale batch and continuous crystallization processes. nih.govacs.org Studies have shown that impeller parameters have a significant influence on crystallization performance. nih.govnih.gov While batch processes may yield larger crystals and higher yields, continuous processes can be more cost-effective in terms of equipment size. nih.govnih.gov

Microscopic Simulation of this compound Crystal Growth Mechanism

The investigation of crystal growth at a molecular level provides fundamental insights into the mechanisms governing crystallization kinetics and final crystal morphology. For this compound (BHET), molecular simulation techniques are employed to elucidate these complex processes. mit.edu Such simulations can independently model the two primary phenomena of melt crystallization: nucleation and growth. mit.edu

Experimental and simulation studies on the crystallization process of BHET have revealed key mechanistic details. The molecular structure of BHET, with its terminal hydroxyl groups and aromatic ring, plays a crucial role. Simulations have shown that the crystal surfaces at both ends of the BHET crystal expose a greater number of oxygen atoms. researchgate.net This atomic arrangement facilitates the formation of hydrogen bonds with free BHET molecules in the surrounding solution or melt. researchgate.net Consequently, these crystal surfaces exhibit the fastest growth rates and have a tendency to eventually disappear as the crystal habit evolves. researchgate.net

Computational models, such as the Bravais-Friedel-Donnay-Harker (BFDH) and Attachment Energy (AE) models, are used to simulate the crystal habit. For BHET, simulation results have identified the morphologically dominant growth surfaces in a vacuum as (0 0 1), (1 1 0), (2 0 -1), and (2 0 0). researchgate.net Analysis of the crystal's bond chain and packing further explains the mechanisms of surface growth. researchgate.net These simulation techniques can reduce the reliance on time-consuming trial-and-error experimental approaches in designing crystallization processes. researchgate.net

The general framework for such simulations, often using nonequilibrium molecular dynamics (MD), allows researchers to observe crystal growth across a range of temperatures. mit.edu This is particularly useful for understanding the competition between the thermodynamic driving force for crystallization at high temperatures and the melt mobility limitations at low temperatures. mit.edu While these methods have been extensively applied to polymers like polyethylene (B3416737), their application to smaller molecules like BHET helps in optimizing crystallization to achieve desired properties, such as a larger median particle size and a narrower particle size distribution, which are critical for subsequent processing steps. mit.eduresearchgate.net

Solid-Liquid Separation Technologies for this compound

Filtration is a widely used technique for separating BHET crystals. google.com The efficiency of filtration is heavily dependent on the crystal properties achieved during crystallization. Optimized crystallization processes that yield crystals with a large median particle size (e.g., 1300 µm) and a narrow diameter span significantly improve separation efficiency. researchgate.net

Several types of filtration equipment are utilized, including standard filter papers and industrial filter presses. acs.orggoogle.com For instance, research experiments have used Sartorius G393 filter paper with preheated filtration equipment to handle hot suspensions and remove oligomeric impurities that crystallize at higher temperatures. acs.orgbham.ac.uk In industrial-scale processes, a filter press using a filter fabric with a specific air permeability is preferred. google.com The selection of the filter fabric is crucial; a fabric with an air permeability between 3 and 30 cm³/min·cm² is recommended. google.com If the permeability is too low, the filter is prone to clogging, which reduces efficiency and increases the liquid content in the filter cake. google.com Conversely, if the permeability is too high, fine crystal particles may be lost to the filtrate. google.com A successful filtration process can yield a filter cake with a solid content ranging from 40 to 85 wt%. google.com

The temperature during solid-liquid separation is also a critical parameter. To prevent the dissolution of BHET and minimize the co-precipitation of impurities, the separation is often conducted while maintaining the mixture within a specific temperature range, such as 15 to 30°C. google.comgoogle.com

Interactive Data Table: Filtration Parameters for BHET Separation

| Parameter | Recommended Value/Type | Rationale/Impact | Source(s) |

|---|---|---|---|

| Equipment | Filter Press | Suitable for industrial scale processing. | google.com |

| Filter Medium | Filter fabric | Selection based on air permeability is critical for efficiency. | google.com |

| Air Permeability | 3 - 30 cm³/min·cm² | Balances processing efficiency and prevention of particle loss. | google.com |

| Separation Temperature | 15 - 30°C | Minimizes dissolution of BHET and impurity by-production. | google.comgoogle.com |

| Resulting Cake | 40 - 85 wt% solid | Indicates effective removal of the mother liquor. | google.com |

Centrifugation is another effective method for the solid-liquid separation of BHET. googleapis.comgoogle.comgoogle.com This technique is particularly suitable for well-formed crystals, such as the needle-like crystals obtained when BHET is recrystallized from water. google.com Centrifugal separation can be readily applied to efficiently separate the crystals from the aqueous solution. google.comgoogleapis.com

Following the primary separation step, the resulting BHET cake is often washed to remove residual solvent (like ethylene glycol) and dissolved impurities. bham.ac.uknih.gov Cold water is typically used for this washing step. bham.ac.uknih.gov Finally, the purified crystals are dried, often in an oven at a controlled temperature (e.g., 50°C) to avoid melting or dissolving the product in any remaining solvent. acs.orgnih.gov

In some advanced purification schemes, particularly those targeting the removal of oligomers, evaporation techniques like short-path or molecular distillation are used. google.comtechnologypublisher.com These processes occur at high temperatures (180–250°C) and low pressures (10–100 Pa) and serve to evaporate BHET, leaving non-volatile impurities like oligomers behind. technologypublisher.com This is a form of separation that results in a high-purity solid product after condensation. technologypublisher.com

Kinetic and Mechanistic Studies of Bis 2 Hydroxyethyl Terephthalate Reactions

Reaction Kinetics of Poly(ethylene terephthalate) Glycolysis to Bis(2-hydroxyethyl) Terephthalate (B1205515)

The glycolysis of PET is a chemical recycling method where the polymer is depolymerized using ethylene (B1197577) glycol (EG) to yield BHET. rsc.org The kinetics of this reaction can be influenced by various factors including temperature, pressure, catalyst, and the physical state of the reactants.

Kinetic Modeling of Homogeneous Glycolysis for Bis(2-hydroxyethyl) Terephthalate

In homogeneous glycolysis, the catalyst is dissolved in the reaction mixture. A kinetic model for the homogeneous glycolysis of PET in dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) solvents has been proposed. mdpi.com This model considers the interactions of bound, terminal, and free ethylene glycol molecules and has been verified with experimental data on the molecular weight distribution of the glycolysis products and the content of BHET. mdpi.com

The glycolysis of PET in the presence of sodium ethoxide as a catalyst at higher temperatures (170–197 °C) has been found to follow a first-order reversible reaction kinetic model. acs.org This indicates that the reaction rate is directly proportional to the concentration of one of the reactants, and the reaction can proceed in both the forward and reverse directions.

A study investigating the glycolysis of PET using a deep eutectic solvent composed of 1,3-dimethylurea (B165225) and zinc acetate (B1210297) proposed a kinetic model that fit a first-order reaction. The apparent activation energy for this process was calculated to be 148.89 kJ/mol. researchgate.net

Heterogeneous Shrinking Core Models in Glycolytic Depolymerization to this compound

For heterogeneous glycolysis, where the catalyst is in a different phase from the reactants, the shrinking core model is often applied. This model describes reactions where a solid particle (PET) reacts with a surrounding fluid (ethylene glycol) and shrinks as the reaction proceeds.

The kinetics of PET glycolysis using zinc acetate as a catalyst has been interpreted using the shrinking-core model, where the chemical reaction is the controlling step. researchgate.net The activation energy for this glycolysis process was determined to be 133 kJ/mol. researchgate.net Similarly, the glycolysis of PET catalyzed by sodium ethoxide in a lower temperature range (160–170 °C) was also found to be applicable to a heterogeneous shrinking core mechanism. acs.org This suggests that at different stages and temperatures, the glycolysis of PET can exhibit both heterogeneous and homogeneous mechanisms. acs.org

The hydrolysis of PET in nitric acid, another depolymerization process, can also be explained by a modified shrinking-core model. researchgate.net In this case, the effective surface area is proportional to the degree of unreacted PET. researchgate.net The acid hydrolysis of post-consumer PET with sulfuric acid has also been explained by the shrinking-core model, with the diffusion of the acid into the polymer structure being the controlling mechanism. unesp.br

Kinetics of this compound Hydrolysis and Esterification Reactions

The hydrolysis of BHET is a key reaction in the chemical recycling of PET, as it breaks down BHET into its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG). acs.org A study on the kinetics of BHET hydrolysis catalyzed by antimony trioxide (Sb₂O₃) found that higher temperatures (160–200 °C) and water concentrations (2.5–12.5 wt %) significantly improve the efficiency of hydrolysis. acs.orgacs.org This process involves a network of reactions including hydrolysis, esterification, condensation, transesterification, and dimerization. acs.orgnicl.it A kinetic model was developed and validated with experimental data to estimate the kinetic and thermodynamic parameters of these reactions. acs.orgacs.orgnicl.it

The enzymatic hydrolysis of BHET has also been investigated. An esterase from the bacterium Enterobacter sp. HY1 was found to hydrolyze BHET to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid. nih.gov The optimal conditions for this biodegradation were found to be a pH of 8.0 and a temperature of 30°C. nih.gov Another study characterized a carboxylesterase from the bacterium Exiguobacterium antarcticum that also showed degradation activity towards BHET. nih.gov

Esterification reactions involving BHET are also significant. The transesterification of BHET with methanol (B129727) to produce dimethyl terephthalate (DMT) and EG is a crucial step for recovering polymer-grade monomers. polimi.it A kinetic model has been proposed for this reaction to determine the optimal conditions for achieving a high yield of DMT. polimi.it Another study investigated the transesterification of BHET with 1,4-butanediol (B3395766) to produce bis(4-hydroxybutyl) terephthalate (BHBT), a monomer for polybutylene terephthalate (PBT), using zinc acetate as a catalyst. koreascience.kr

Mechanistic Pathways of this compound Formation

The formation of BHET from PET involves the cleavage of the ester linkages in the polymer chain through a transesterification reaction with ethylene glycol.

Catalytic Mechanisms in this compound Synthesis

Various catalysts have been employed to facilitate the glycolysis of PET to BHET. Metal salts, such as zinc acetate, are commonly used as transesterification catalysts. researchgate.netgoogle.com The catalytic activity of different metal chlorides has been studied, with zinc, lithium, didymium, magnesium, and iron chlorides showing good yields of BHET. researchgate.net Lewis acidic ionic liquids have also demonstrated high catalytic activity in the glycolysis of PET. researchgate.net

The mechanism of PET glycolysis catalyzed by a deep eutectic solvent (DES) formed between metal salts and 1,3-dimethylurea is attributed to the synergistic effect of the acid and base components of the DES. researchgate.net In the case of ionic liquid catalysts, the interaction of the cations and anions with the reactants promotes the glycolysis reaction. researchgate.net Heterogeneous catalysts, such as a Pd-Cu/γ-Al₂O₃ catalyst, have also been developed for PET glycolysis, offering the advantage of easy separation and recycling. mdpi.com

The synthesis of BHET can also be achieved through the reaction of terephthalic acid with ethylene oxide. In one process, tetraethylammonium (B1195904) terephthalate is used as a catalyst. prepchem.com Another route involves the ester interchange reaction between dimethyl terephthalate and ethylene glycol, often using a catalyst in a continuous process. google.com

Influence of Solvents on this compound Reaction Mechanisms

Solvents can play a significant role in the kinetics and mechanism of BHET formation. The use of co-solvents can enhance the reaction rate. For instance, the addition of the environmentally friendly co-solvent γ-valerolactone (GVL) to the traditional PET glycolysis system has been shown to boost the reaction kinetics by almost two orders of magnitude. rsc.org

The solubility of BHET in different solvent systems is also an important factor for its purification and subsequent reactions. The solubility of BHET has been studied in binary solvent mixtures such as methanol + water, ethanol (B145695) + water, ethylene glycol + water, and acetone (B3395972) + water at various temperatures. acs.org Thermodynamic models have been used to correlate the experimental solubility data, providing insights into the dissolution process. acs.org The solubility data is crucial for designing crystallization processes to obtain high-purity BHET. bham.ac.uk

Thermodynamics of this compound Depolymerization Processes

The depolymerization of PET to BHET is a reversible reaction, and its thermodynamic parameters provide insight into the feasibility and equilibrium of the process. The glycolysis of PET is an endothermic reaction, meaning it requires an input of energy to proceed. nih.gov

A key thermodynamic parameter is the ceiling temperature (Tc), which is the temperature at which the Gibbs free energy change (ΔG) of the polymerization-depolymerization equilibrium is zero. Above the ceiling temperature, depolymerization is thermodynamically favored. For the glycolysis of PET to BHET, a ceiling temperature of 160°C has been calculated. nih.gov This indicates that to achieve significant PET conversion to BHET, the reaction temperature should be maintained above this value. nih.gov

Studies have determined the thermodynamic parameters for the glycolytic depolymerization of PET. The enthalpy of reaction (ΔH), which represents the heat absorbed or released during the reaction, has been calculated to be 109 kJ/mol. nih.gov The positive value confirms the endothermic nature of the process. The entropy of reaction (ΔS), a measure of the change in disorder, has been calculated as 252 J/mol·K. nih.gov

The Gibbs free energy change (ΔG) can be calculated using the following equation:

ΔG = ΔH - TΔS

Where T is the temperature in Kelvin. At a given temperature, a negative ΔG indicates a spontaneous reaction in the forward direction (depolymerization), while a positive ΔG indicates a non-spontaneous reaction.

Table 1: Thermodynamic Parameters for PET Glycolysis to BHET nih.gov

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | 109 kJ/mol |

| Entropy of Reaction (ΔS) | 252 J/mol·K |

| Ceiling Temperature (Tc) | 160 °C |

The endothermic nature of the depolymerization process is further supported by the observation that higher reaction temperatures generally lead to increased PET conversion and BHET yield. nih.govscientific.net This is consistent with Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this case, increasing the temperature shifts the equilibrium towards the endothermic depolymerization reaction.

It is important to note that while thermodynamics determines the feasibility and equilibrium position of the reaction, the rate at which equilibrium is reached is governed by kinetics. Therefore, both thermodynamic and kinetic factors must be considered for the efficient production of BHET from PET waste.

Application of Bis 2 Hydroxyethyl Terephthalate As a Monomer and Building Block

Synthesis of Poly(ethylene terephthalate) from Bis(2-hydroxyethyl) Terephthalate (B1205515)

The production of PET from BHET is a cornerstone of the polymer industry, offering a direct route to this high-performance thermoplastic.

Polycondensation of Bis(2-hydroxyethyl) Terephthalate to Poly(ethylene terephthalate)

The synthesis of PET from BHET occurs through a polycondensation reaction. google.comresearchgate.net In this process, BHET monomers are heated to high temperatures, typically between 260 and 300°C, under vacuum. youtube.com This facilitates the linking of BHET molecules to form long polymer chains, with ethylene (B1197577) glycol eliminated as a byproduct. researchgate.netmdpi.com Various catalysts, such as antimony compounds (e.g., antimony trioxide), are often employed to accelerate the reaction. youtube.comsemanticscholar.org

The polycondensation process can be influenced by several factors, including temperature, pressure, and catalyst efficiency, which in turn affect the final molecular weight and properties of the PET. youtube.com For instance, research has demonstrated that the use of specific catalysts, such as those derived from chrysotile asbestos (B1170538) treated with acetic acid, can significantly promote the polymerization of BHET to PET. semanticscholar.org

It's important to note that BHET itself can be produced through the esterification of terephthalic acid with ethylene glycol or the transesterification of dimethyl terephthalate with ethylene glycol. researchgate.netyoutube.com Additionally, BHET is a major product of the chemical recycling of waste PET through glycolysis, making its use in PET synthesis a key aspect of a circular economy. kaist.ac.krdigitellinc.comtandfonline.com The process of regenerating PET from purified BHET obtained via glycolysis has been shown to yield a polymer with properties comparable to virgin PET. tandfonline.com

Co-polymerization with this compound for Modified Poly(ethylene terephthalate) Systems

BHET can be co-polymerized with other monomers to create modified PET systems with enhanced properties. This approach allows for the tailoring of PET's characteristics to suit specific applications.

Furthermore, BHET can be incorporated into other polyesters, such as poly(butylene terephthalate) (PBT), through solid-state copolymerization. This can lead to copolymers with an increased glass transition temperature (Tg) compared to the original PBT. researchgate.net However, the miscibility of BHET in the amorphous phase of the host polymer plays a crucial role in the outcome of the copolymerization. researchgate.net

Development of Copolyesters Incorporating this compound Units

The incorporation of BHET units into copolyesters allows for the development of new materials with a wide range of properties, from enhanced mechanical performance to biodegradability.

Aliphatic-Aromatic Copolyesters based on this compound

A significant area of research involves the synthesis of aliphatic-aromatic copolyesters using BHET as a key building block. nih.gov These copolyesters combine the rigidity and thermal stability of the aromatic terephthalate units with the flexibility and potential for biodegradability of aliphatic units.

One approach involves the polycondensation of BHET with linear aliphatic dicarboxylic acids of varying chain lengths. nih.gov This method has been used to create copolyesters with tunable thermal and solid-state properties. nih.gov For example, copolyesters have been synthesized from ethylene glycol or 1,4-butanediol (B3395766), a source of terephthalate units (like BHET), and aliphatic dicarboxylates such as 1,18-octadecanedioate or mixtures of dicarboxylates. nih.gov

Biodegradable Copolyesters from this compound for Sustainable Packaging

A particularly promising application of BHET is in the development of biodegradable copolyesters for sustainable packaging. kaist.ac.kracs.orgbohrium.comacs.org This addresses the critical global issue of plastic waste pollution. digitellinc.com

Researchers have successfully synthesized a series of biodegradable aromatic-aliphatic random copolymers by reacting BHET with various aliphatic dicarboxylic acids, including succinic acid, adipic acid, sebacic acid, and dodecanedioic acid. kaist.ac.kracs.orgbohrium.comacs.orgfigshare.com This is typically achieved through a two-step melt polycondensation reaction. kaist.ac.kracs.orgbohrium.comacs.orgfigshare.com By adjusting the composition of these copolymers, it is possible to optimize their crystallinity, thermo-mechanical properties, and biodegradability. kaist.ac.krbohrium.comacs.org

These BHET-based biodegradable copolymers have shown remarkable potential, exhibiting excellent mechanical properties such as high tensile strength and elongation at break, as well as excellent optical transparency. kaist.ac.kracs.orgbohrium.comacs.org These properties often outperform conventional petroleum-derived and other biodegradable polymers, making them highly suitable for flexible packaging applications. kaist.ac.kracs.orgbohrium.comacs.org

Table 1: Properties of Biodegradable Copolyesters from BHET

| Property | Value |

|---|---|

| Tensile Strength | <27 MPa kaist.ac.kracs.orgbohrium.comacs.org |

| Elongation at Break | ~700% kaist.ac.kracs.orgbohrium.comacs.org |

Utilization of this compound in Polyurethane Synthesis

BHET's utility extends beyond polyesters to the synthesis of polyurethanes (PUs), where it can be incorporated as a comonomer or chain extender. digitellinc.comresearchgate.net This offers a pathway to create PUs with unique properties and contributes to a more circular economy for polymers. researchgate.net

The incorporation of BHET into the polyurethane main chain can create a cross-linked network structure due to its active hydroxyl groups. researchgate.net This can lead to notable increases in cross-link density, viscosity, tensile strength, and shape recovery of the resulting PU. researchgate.net Furthermore, PUs containing BHET have demonstrated excellent low-temperature flexibility. researchgate.net

A key advantage of using BHET in PU synthesis is the potential for depolymerization. The ester linkages within the BHET unit are susceptible to base-catalyzed methanolysis, which can break down the polymer into its monomeric dicarbamates under mild conditions. digitellinc.comelsevierpure.com This allows for the recovery of monomers that can be reprocessed into new polyurethane materials, closing the loop for a more sustainable PU economy. digitellinc.com

Research has also explored the use of BHET derived from the chemical scavenging of post-consumer textiles to synthesize flame-retardant polyurethane coatings. researchgate.net These coatings have shown higher flame retardancy compared to PUs made from petroleum-based raw materials, while maintaining comparable mechanical and chemical properties. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | BHET |

| Poly(ethylene terephthalate) | PET |

| Terephthalic acid | TPA |

| Ethylene glycol | EG |

| Dimethyl terephthalate | DMT |

| 2,5-furandicarboxylic acid | FDCA |

| Bis-hydroxyethyl 2,5-furandicarboxylate | BHEF |

| Poly(butylene terephthalate) | PBT |

| Succinic acid | SA |

| Adipic acid | AA |

| Sebacic acid | Seb |

| Dodecanedioic acid | DDDA |

| Polyurethane | PU |

| 1,4-butanediol | BDO |

| 1,18-octadecanedioate | O |

Flexible Polyurethane Foams Incorporating this compound

This compound is utilized in the production of flexible polyurethane foams (FPUFs), where it can be incorporated as an additive or used to synthesize polyester (B1180765) polyols. researchgate.netmdpi.com The inclusion of BHET, derived from the glycolysis of PET waste, has been investigated as a strategy to enhance foam properties and promote the use of recycled materials. researchgate.net

Research has shown that the addition of BHET can influence the cellular structure and physical characteristics of flexible polyurethane foams. researchgate.net Studies indicate that incorporating BHET can lead to improvements in cell uniformity. researchgate.net The rigid aromatic structure of BHET can also affect the mechanical properties of the resulting foam. For instance, grafting BHET onto a polyurethane structure has been shown to increase cross-link density, viscosity, and tensile strength. researchgate.net

In one study, polyester polyols for flexible and rigid polyurethane foams were synthesized by reacting BHET with adipic acid. mdpi.com These BHET-derived polyols were then reacted with isocyanates to form foams. The properties of these foams could be tailored by adjusting the formulation, such as the isocyanate index, which influences rigidity and strain at break. mdpi.com This demonstrates the potential of BHET as a valuable component for tuning the performance of flexible polyurethane foams.

Table 1: Illustrative Impact of BHET-based Polyols on Polyurethane Foam Properties

| Property | Observation | Reference |

| Cell Structure | Inclusion of BHET can lead to improved cell uniformity in flexible foams. | researchgate.net |

| Tensile Strength | Grafting BHET onto polyurethane can increase tensile strength. | researchgate.net |

| Rigidity | Increasing the isocyanate index in foams made from BHET-derived polyols can increase rigidity. | mdpi.com |

| Thermal Stability | The aromatic structure from BHET can enhance the thermal stability of polyurethane foams. | acs.org |

This table is for illustrative purposes and synthesizes findings from multiple sources.

Thermosetting Polyurethanes with Recycled this compound Content

Recycled this compound, primarily obtained from the glycolysis of post-consumer PET, is a valuable monomer for synthesizing thermosetting polyurethanes. colab.ws This approach not only provides a method for upcycling PET waste but also for creating durable materials with robust properties. The aromatic rings inherent in the BHET structure contribute significantly to the thermal stability and mechanical strength of the resulting polyurethane network. acs.orgresearchgate.net

In the synthesis process, BHET can act as a chain extender or be used to create aromatic polyester polyols, which then react with isocyanates to form a cross-linked thermoset structure. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of thermoset polyurethanes using recycled BHET from marine PET litter combined with bio-based polyols derived from castor oil. colab.ws By varying the BHET content from 0 to 21% by weight, researchers were able to produce a range of thermosets with a combination of desirable thermal, thermo-mechanical, and mechanical properties. colab.wsresearchgate.net

The incorporation of recycled BHET has been shown to enhance the performance of thermosetting polyurethanes. For example, rigid polyurethane foams derived from PET waste, which produce BHET during glycolysis, exhibit excellent compressive strength and thermal stability. acs.orgresearchgate.net The aromatic character of BHET is a key factor in these improved properties. acs.org Furthermore, the use of BHET allows for the creation of materials that are part of a more circular economy, as studies have also explored the chemical recycling of the thermoset polyurethanes themselves. colab.ws

This compound as a Precursor for Specialty Chemicals and Materials

Beyond its direct use in polyurethanes, this compound serves as a crucial precursor for a range of specialty chemicals and advanced materials. Its bifunctional nature, with two hydroxyl groups, and the presence of a stable aromatic ring make it an ideal starting point for synthesizing more complex molecules and polymers.

This compound in Resin Formulations

BHET is a key ingredient in the formulation of various resins, particularly polyester resins and urethane (B1682113) oil varnishes. mdpi.comscispace.com In the synthesis of unsaturated polyester resins, BHET can be used as the diol component, reacting with dibasic acids to form the polyester backbone. Its aromatic core enhances the thermal and mechanical properties of the final cured resin. Similarly, BHET obtained from PET degradation can be used to produce polyurethane resins. scispace.com

Application of this compound in Metal-Organic Frameworks (MOFs) Synthesis